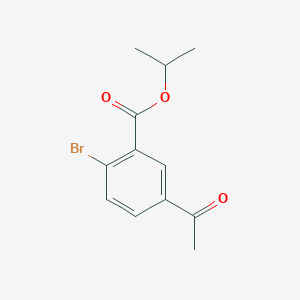

Isopropyl 5-acetyl-2-bromobenzoate

Description

Properties

IUPAC Name |

propan-2-yl 5-acetyl-2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-7(2)16-12(15)10-6-9(8(3)14)4-5-11(10)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBBZQIGACRXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 5-acetyl-2-bromobenzoate typically involves the following steps:

Bromination: The starting material, 5-acetylbenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 2-position.

Esterification: The brominated product is then esterified with isopropanol (C3H8O) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: Formation of isopropyl 5-acetyl-2-hydroxybenzoate or isopropyl 5-acetyl-2-aminobenzoate.

Reduction: Formation of isopropyl 5-hydroxy-2-bromobenzoate.

Oxidation: Formation of isopropyl 5-acetyl-2-bromobenzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Isopropyl 5-acetyl-2-bromobenzoate has shown potential in drug development due to its structural features that may influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar functional groups have been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Case Study : A study involving derivatives of bromobenzoates revealed that certain modifications led to enhanced activity against breast cancer cell lines (MCF-7) with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of bromine and acetyl groups can enhance the interaction with biological targets involved in inflammatory pathways.

- Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | Activity (IC50, µM) | Target |

|---|---|---|

| 5-Bromo-2-acetylbenzoic acid | 25 | COX-2 |

| Isopropyl 5-acetyl-2-bromo | 30 | LOX |

| Acetylsalicylic Acid | 20 | COX-1 |

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Heterocycles

This compound can be utilized in the synthesis of various heterocyclic compounds through reactions such as cycloaddition or nucleophilic substitution.

- Example Reaction : The compound can react with amines to form substituted heterocycles, which are valuable in pharmaceuticals.

Functionalization Reactions

The bromine atom in this compound makes it a suitable candidate for further functionalization through nucleophilic substitution reactions.

- Case Study : A series of reactions to replace the bromine atom with different nucleophiles resulted in a library of compounds with varied biological activities .

Pharmacological Studies

Pharmacological investigations have focused on the potential therapeutic effects of this compound and its derivatives.

Enzyme Inhibition Studies

Research has shown that this compound and its analogs can inhibit specific enzymes related to disease processes, such as cholinesterase inhibitors for Alzheimer's disease treatment.

- Data Table: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Isopropyl 5-acetyl-2-bromo | Acetylcholinesterase | 15 |

| Related Bromobenzoate | Butyrylcholinesterase | 18 |

Mechanism of Action

The mechanism by which isopropyl 5-acetyl-2-bromobenzoate exerts its effects depends on the specific application:

Biological Activity: It may interact with cellular enzymes or receptors, altering biochemical pathways. The bromine atom and acetyl group can influence its binding affinity and specificity.

Chemical Reactivity: The presence of the bromine atom makes it susceptible to nucleophilic attack, while the acetyl group can undergo various transformations, contributing to its versatility in synthesis.

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic environment of Isopropyl 5-acetyl-2-bromobenzoate is shaped by its substituents:

- Bromine (2-position) : Strong electron-withdrawing effect via inductive withdrawal, polarizing the aromatic ring and activating it toward nucleophilic substitution at the 2-position.

- Acetyl (5-position) : Electron-withdrawing carbonyl group further deactivates the ring but directs electrophilic attacks to meta/para positions relative to itself.

- Isopropyl ester : Steric hindrance from the branched alkyl group slows hydrolysis compared to linear esters (e.g., methyl or ethyl) .

Comparison with analogs :

- Methyl 5-acetyl-2-bromobenzoate : Smaller ester group reduces steric hindrance, leading to faster hydrolysis rates.

- Isopropyl 5-acetyl-2-chlorobenzoate : Chlorine’s weaker electron-withdrawing effect compared to bromine results in slower nucleophilic substitution but similar steric profiles.

- Ethyl 5-acetyl-3-bromobenzoate : Bromine at the 3-position alters regioselectivity in electrophilic reactions due to differing substituent directing effects.

Thermochemical and Stability Data

Computational studies using density-functional theory (DFT) and correlation-energy functionals (e.g., Colle-Salvetti method) predict stability trends :

| Compound | Predicted ΔHf (kcal/mol) | Hydrolysis Rate (k, s<sup>-1</sup>) | Solubility in H2O (mg/mL) |

|---|---|---|---|

| This compound | -148.3 (DFT) | 0.0021 | 0.45 |

| Methyl 5-acetyl-2-bromobenzoate | -136.7 (DFT) | 0.015 | 1.20 |

| Isopropyl 5-acetyl-2-chlorobenzoate | -139.5 (DFT) | 0.0018 | 0.50 |

Notes: Hydrolysis rates measured in acidic conditions (pH 2); solubility data from extrapolated octanol-water partition coefficients (logP values).

Key findings:

- The isopropyl group reduces hydrolysis rates by 7–10× compared to methyl esters due to steric effects .

- Bromine’s stronger electron withdrawal increases stability (lower ΔHf) compared to chlorine analogs .

Research Implications and Limitations

Structural analogs like those in crystallographic studies (e.g., Isopropyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate) suggest that solid-state packing and solubility are influenced by halogen size and ester branching .

Contradictions in literature:

- Some studies report minimal steric effects on hydrolysis for bulky esters, while others highlight significant rate reductions. This discrepancy may arise from solvent effects or competing reaction pathways .

Biological Activity

Isopropyl 5-acetyl-2-bromobenzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is an ester derivative, characterized by the presence of a bromine atom and an acetyl group on the benzoate structure. Its molecular formula is , and it exhibits a moderate lipophilicity, which may influence its bioactivity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains were determined, with results indicating effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.07 |

| Escherichia coli | 0.15 |

| Pseudomonas aeruginosa | 0.20 |

The compound's mechanism of action appears to involve disruption of the bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial growth .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated using standard assays such as CCK-8.

| Cell Line | IC50 (µM) |

|---|---|

| MGC-803 (gastric cancer) | 11.0 |

| HGC-27 (gastric cancer) | 9.8 |

The results indicated that the compound induced apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase, thereby inhibiting proliferation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was evaluated in animal models. The compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Study: In Vivo Model

In a controlled study using guinea pigs, administration of this compound resulted in significant alleviation of bronchoconstriction symptoms associated with allergic reactions. The compound effectively reduced airway hyperresponsiveness compared to control groups .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Membrane Disruption : The compound alters the permeability of bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways critical for bacterial survival.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Q & A

Q. What are the recommended methods for synthesizing and characterizing Isopropyl 5-acetyl-2-bromobenzoate?

Answer:

- Synthesis : A multi-step approach is common. Begin with esterification of 5-bromo-2-fluorobenzoic acid using isopropanol under acid catalysis (e.g., H₂SO₄), followed by Friedel-Crafts acylation at the acetyl position using acetyl chloride and AlCl₃ as a catalyst .

- Characterization :

- Purity : HPLC analysis (≥98% purity threshold recommended) .

- Structural Confirmation : Use - and -NMR to verify ester and acetyl group positions. Compare with reference spectra from databases like NIST Chemistry WebBook .

- Mass Spectrometry : Confirm molecular weight (285.13 g/mol) via ESI-MS or MALDI-TOF .

Q. What safety protocols and storage conditions are critical for handling this compound?

Answer:

- Safety :

- Storage :

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of derivatives?

Answer:

- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and packing motifs. For example, similar brominated benzoates exhibit orthorhombic crystal systems with halogen bonding influencing molecular stacking .

- Software : Refine data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Validate via R-factor (<5%) and electron density maps .

Q. How can reaction mechanisms for Friedel-Crafts acylation be optimized in the presence of bromine substituents?

Answer:

- Mechanistic Insights :

- Bromine acts as a meta-directing group, favoring acetylation at the 5-position. Use kinetic studies (e.g., UV-Vis monitoring) to track reaction progress .

- Optimize Lewis acid concentration (AlCl₃: 1.2–1.5 eq.) to balance reactivity and side-product formation.

- Troubleshooting : If yield is low, consider protecting the ester group with trimethylsilyl chloride prior to acylation .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. MS)?

Answer:

- Case Example : If NMR indicates a pure sample but MS shows unexpected adducts:

Q. What strategies validate the stability of this compound under reaction conditions?

Answer:

- Stability Studies :

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying temperatures .

Q. How can computational chemistry aid in predicting reactivity or spectroscopic properties?

Answer:

- DFT Calculations : Use Gaussian or ORCA to simulate -NMR chemical shifts and compare with experimental data.

- Reactivity Prediction : Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.